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Compound of Interest

Compound Name: Indacaterol Acetate

Cat. No.: B1261526 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial results

for Indacaterol, a long-acting beta2-adrenergic agonist (LABA), in the treatment of Chronic

Obstructive Pulmonary Disease (COPD). This document focuses on quantitative data, detailed

experimental protocols, and visual representations of key pathways and processes to support

further research and development in respiratory medicine.

Mechanism of Action
Indacaterol functions as a selective beta2-adrenergic agonist.[1][2] Upon inhalation, it

stimulates beta2-adrenergic receptors located on the smooth muscle cells of the airways.[1][3]

This activation triggers a cascade of intracellular events, primarily the activation of adenylate

cyclase, which in turn increases the intracellular concentration of cyclic adenosine

monophosphate (cAMP).[1] The elevated cAMP levels lead to the relaxation of bronchial

smooth muscle, resulting in bronchodilation and improved airflow in patients with COPD. In

vitro studies have demonstrated that indacaterol exhibits a high affinity for lipid raft domains

within the airway membrane, which contributes to its long duration of action, allowing for once-

daily dosing.
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Indacaterol's signaling pathway leading to bronchodilation.

Early-Phase Clinical Trial Data
Numerous early-phase clinical trials have evaluated the efficacy, safety, and pharmacokinetic

profile of indacaterol in patients with moderate-to-severe COPD. Below are summaries of key

quantitative data from these studies, presented for comparative analysis.

Efficacy Data: Forced Expiratory Volume in 1 second
(FEV1)
A primary endpoint in COPD clinical trials is the measurement of trough FEV1, which assesses

the long-acting effects of the bronchodilator.
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Study (Trial
ID)

Treatment
Arms

Duration

Mean
Change
from
Baseline in
Trough
FEV1 (L)

Comparator p-value

INHANCE

(NCT006343

59)

Indacaterol

150 µg once

daily

26 weeks 0.18 Placebo <0.001

Indacaterol

300 µg once

daily

26 weeks 0.18 Placebo <0.001

Tiotropium 18

µg once daily

(open-label)

26 weeks 0.14 Placebo <0.001

INTIME

(NCT006154

59)

Indacaterol

150 µg once

daily

14 days 0.17 Placebo <0.001

Indacaterol

300 µg once

daily

14 days 0.15 Placebo <0.001

Tiotropium 18

µg once daily
14 days 0.13 Placebo <0.001

INSIST

(NCT008284

58)

Indacaterol

150 µg once

daily

12 weeks 0.18
Salmeterol 50

µg twice daily
<0.05

INLIGHT-2

Indacaterol

150 µg once

daily

12 weeks 0.14
Salmeterol 50

µg twice daily
<0.001

Onset of Action
The rapid onset of action is a crucial characteristic for patient-reported symptom relief.
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Study (Trial
ID)

Treatment
Arms

Time Point

Mean FEV1
Improveme
nt from
Baseline (L)

Comparator p-value

INTIME

(NCT006154

59)

Indacaterol

150 µg once

daily

5 minutes

post-dose

(Day 1)

0.12 Placebo <0.001

Indacaterol

300 µg once

daily

5 minutes

post-dose

(Day 1)

0.13 Placebo <0.001

Tiotropium 18

µg once daily

5 minutes

post-dose

(Day 1)

0.04 Placebo NS

Safety and Tolerability
The safety profile of Indacaterol has been extensively studied. The following table summarizes

the incidence of common adverse events.
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Study
(Pooled
Analysis)

Indacaterol
150 µg
(n=2611)

Indacaterol
300 µg
(n=1157)

Placebo
(n=2012)

Salmeterol
50 µg
(n=895)

Tiotropium
18 µg
(n=1214)

Any Adverse

Event (%)
63.8 65.5 60.5 64.9 62.9

Nasopharyngi

tis (%)
9.0 8.1 7.9 10.1 7.8

Headache

(%)
5.7 6.0 5.3 6.3 4.8

Cough (%) 4.9 6.6 3.5 3.6 4.3

COPD

Exacerbation

(%)

17.9 17.5 23.0 18.3 17.3

Serious

Adverse

Events (%)

10.4 12.3 10.5 11.2 11.0

Experimental Protocols
The following sections detail the methodologies of key early-phase clinical trials for Indacaterol.

INHANCE Study (Adaptive Seamless Design)
The INHANCE study utilized an innovative adaptive seamless design to combine dose-finding

(Phase IIb) and confirmation of efficacy and safety (Phase III) into a single trial.

Study Design: A multicenter, double-blind, randomized, placebo- and active-controlled,

parallel-group study with two stages.

Stage 1 (14 days): Dose-finding stage with seven treatment arms: Indacaterol (75, 150,

300, and 600 µg once daily), formoterol (12 µg twice daily), open-label tiotropium (18 µg

once daily), and placebo. An independent data monitoring committee selected two

indacaterol doses to proceed to Stage 2 based on predefined efficacy and safety criteria.
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Stage 2 (26 weeks): The selected indacaterol doses (150 µg and 300 µg) were compared

with placebo and open-label tiotropium.

Patient Population: Patients with moderate-to-severe COPD.

Primary Efficacy Endpoint: Trough FEV1 at Week 12.

Secondary Endpoints: FEV1 area under the curve (AUC) from 1 to 4 hours post-dose, health

status (St. George's Respiratory Questionnaire - SGRQ), and safety assessments.
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Screening & Randomization

Stage 1: Dose Finding (14 Days)

Interim Analysis & Dose Selection

Stage 2: Efficacy & Safety (26 Weeks)

Endpoint Assessment

Patient Screening
(Moderate-to-Severe COPD)

Randomization (N=801)

Indacaterol Doses
(75, 150, 300, 600 µg od)

Formoterol (12 µg bid)
Tiotropium (18 µg od, open-label)

Placebo

Interim Analysis of
Efficacy and Safety Data

Independent Data Monitoring Committee
Selects Two Indacaterol Doses

Selected Indacaterol Doses
(150 µg and 300 µg od)

Tiotropium (18 µg od, open-label)
Placebo

Discontinued Arms:
Indacaterol (75, 600 µg)

Formoterol

Primary Endpoint:
Trough FEV1 at Week 12

Secondary Endpoints:
FEV1 AUC, SGRQ, Safety
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Workflow of the INHANCE adaptive seamless design clinical trial.
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INTIME Study (Crossover Design)
The INTIME study was designed to provide a direct comparison of the bronchodilator efficacy

of indacaterol with tiotropium.

Study Design: A randomized, double-blind, multi-dose, three-period, incomplete-block,

crossover study. Patients received three of the four following treatments, each for 14 days,

separated by a 14-day washout period:

Indacaterol 150 µg once daily

Indacaterol 300 µg once daily

Tiotropium 18 µg once daily

Placebo

Patient Population: Patients with moderate-to-severe COPD.

Primary Efficacy Endpoint: Trough FEV1 at 24 hours post-dose after 14 days of treatment.

The study was powered to demonstrate the non-inferiority of indacaterol to tiotropium for this

endpoint.

Secondary Endpoints: FEV1 at 5 minutes post-dose on Day 1 to assess the onset of action,

and safety and tolerability.

Conclusion
The early-phase clinical trials for Indacaterol have consistently demonstrated its efficacy in

providing rapid and sustained 24-hour bronchodilation in patients with COPD. The data indicate

that both 150 µg and 300 µg once-daily doses of indacaterol are superior to placebo and at

least as effective as tiotropium in improving lung function. Furthermore, indacaterol has shown

a faster onset of action compared to tiotropium. The safety and tolerability profile of indacaterol

is favorable and consistent with the beta2-agonist drug class. The innovative adaptive

seamless design of the INHANCE trial highlights a more efficient approach to drug

development, combining dose-finding and confirmatory stages. These findings have
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established indacaterol as a valuable therapeutic option for the maintenance treatment of

COPD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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